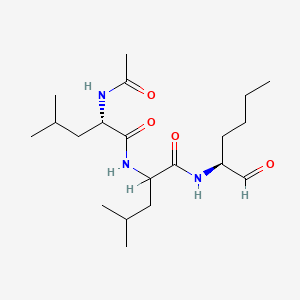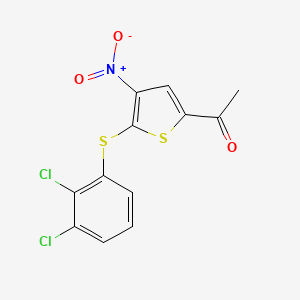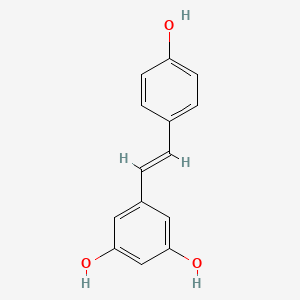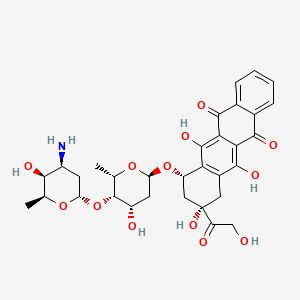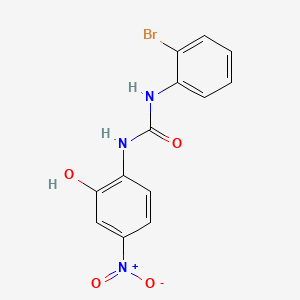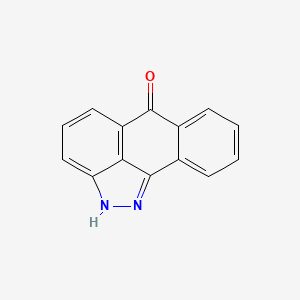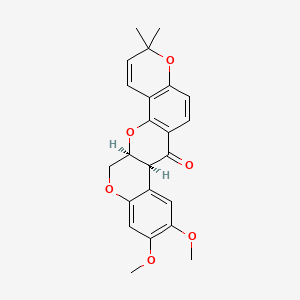
Deguelin
説明
Deguelin is a derivative of rotenone, both of which are classified as rotenoids of the flavonoid family and are naturally occurring insecticides . They can be produced by extraction from several plant species belonging to three genera of the legume family, Fabaceae: Lonchocarpus, Derris, or Tephrosia .
Synthesis Analysis
Deguelin has been synthesized in several studies. For example, a series of deguelin derivatives were prepared and identified with in vitro antifungal activity against drug-resistant C. albicans combined with fluconazole . Another study described stereocontrolled semi-syntheses of deguelin and tephrosin, anti-cancer rotenoids isolated from Tephrosia vogelii .Molecular Structure Analysis
Deguelin’s molecular formula is C23H22O6 . It is a rotenoid compound that exists in abundant quantities in the bark, roots, and leaves of the Leguminosae family of plants .Chemical Reactions Analysis
Deguelin has been implicated in the disruption of cell growth and the suppression of select proteins . In a study, a series of deguelin derivatives were prepared and identified with in vitro antifungal activity against drug-resistant C. albicans combined with fluconazole .Physical And Chemical Properties Analysis
Deguelin has a molecular weight of 394.42 g/mol . Its melting point is 171 °C . The mean residence time (MRT) is 6.98 h, and the terminal half-life (t1/2) is 9.26 h .科学的研究の応用
Chronic Diseases
- Scientific Field : Medical Science .
- Application Summary : Deguelin has been recognized as a NADH: ubiquinone oxidoreductase (complex I) inhibitor, resulting in significant alterations in mitochondrial function. It has also been implicated as a regulator of apoptosis through signaling pathways, such as the PI3K/Akt pathway, and as an initiator of cell cycle arrest .
- Results or Outcomes : Deguelin has accrued great interest as a potential chemopreventive and chemotherapeutic. Additionally, deguelin exposure has been linked to Parkinson’s disease (PD). In fact, deguelin has been reported to elicit PD-like symptoms in rats administered with deguelin .
Cancer Treatment
- Scientific Field : Oncology .
- Application Summary : Deguelin has shown promising effects as an anticancer agent. It’s been implicated in the disruption of cell growth and the suppression of select proteins .
- Methods of Application : The exact science behind how deguelin acts to inhibit cancer growth and destroy cancerous cells is yet to be clearly defined .
- Results or Outcomes : Many animal and human model studies have observed the promising effects of deguelin as an anticancer agent .
Antifungal Activity
- Scientific Field : Microbiology .
- Application Summary : A series of deguelin derivatives were prepared and identified with in vitro antifungal activity against drug-resistant C. albicans combined with fluconazole (FLC) .
- Methods of Application : The combination of Deg derivative 17c and FLC exhibited the best activity .
- Results or Outcomes : The combination of Deg derivative 17c and FLC had a fractional inhibitory combination index (FICI) of 0.02 .
Parkinson’s Disease
- Scientific Field : Neurology .
- Application Summary : Deguelin exposure has been linked to Parkinson’s disease (PD), a neurodegenerative disorder characterized by a substantial loss of dopaminergic neurons in the substantia nigra .
- Methods of Application : Deguelin has been reported to elicit PD-like symptoms (degeneration of the dopaminergic pathway) in rats administered with deguelin (6 mg/kg/day for 6 days), possibly through the inhibition of mitochondrial complex I .
- Results or Outcomes : While exploring the genetic impact of PD is imperative, environmental factors, such as exposure to pesticides, herbicides, and insecticides, have also been connected to the development of PD .
Insecticide
- Scientific Field : Entomology .
- Application Summary : Deguelin is one of four major naturally produced rotenoids isolated from Cubé resin, a root extract from plant species such as Lonchocarpus utilis and Lonchocarpus urucu . Cubé resin has been applied as an insecticide .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : Deguelin research was first published in 1930, investigating the insecticidal potencies of components derived from root extracts .
Piscicide
- Scientific Field : Ichthyology .
- Application Summary : Cubé resin, which contains deguelin, has been used as a piscicide (fish poison) .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of using deguelin as a piscicide are not specified in the source .
Acaricide
- Scientific Field : Entomology .
- Application Summary : Cubé resin, which contains deguelin, has been applied as an acaricide (mite killer) .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of using deguelin as an acaricide are not specified in the source .
Antiproliferative Agent
- Scientific Field : Pharmacology .
- Application Summary : Deguelin has shown antiproliferative activity, meaning it can inhibit cell growth .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of using deguelin as an antiproliferative agent are not specified in the source .
Chemopreventive Agent
- Scientific Field : Oncology .
- Application Summary : Deguelin has been investigated for potential use as a chemopreventive agent .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of using deguelin as a chemopreventive agent are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
(1S,14S)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAZKGHSNRHTD-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200231 | |
| Record name | Deguelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deguelin | |
CAS RN |
522-17-8 | |
| Record name | Deguelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deguelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deguelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEGUELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Z93K66IE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



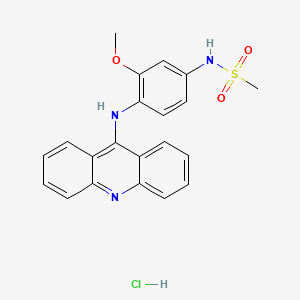
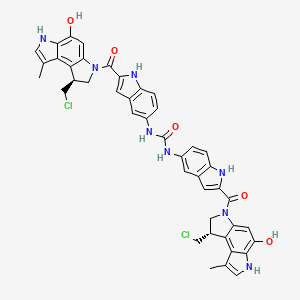
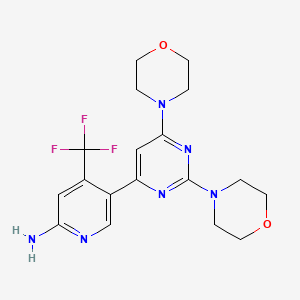
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1683899.png)
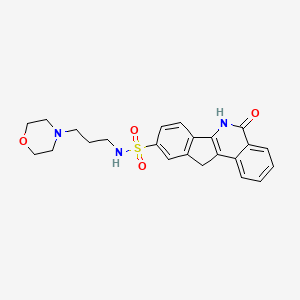
![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)
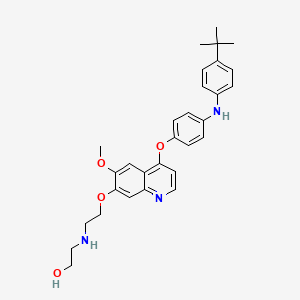
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)
